molecular formula C7H17N B1297614 N-sec-Butyl-n-propylamine CAS No. 39190-67-5

N-sec-Butyl-n-propylamine

Cat. No. B1297614
CAS RN: 39190-67-5
M. Wt: 115.22 g/mol
InChI Key: QYNZYUUXSVZDJO-UHFFFAOYSA-N
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Description

N-sec-Butyl-n-propylamine is an aliphatic amine . It is formed when butylamine is heated with 1-propanol in the presence of Raney nickel . Its effect as a pore directing template on the pore size and surface area of microporous mixed metal oxides has been investigated .


Synthesis Analysis

The synthesis of amines like N-sec-Butyl-n-propylamine can be achieved through various methods. Some of these methods include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The molecular formula of N-sec-Butyl-n-propylamine is C7H17N . The IUPAC name is N -propylbutan-2-amine . The InChI is InChI=1S/C7H17N/c1-4-6-8-7 (3)5-2/h7-8H,4-6H2,1-3H3 . The Canonical SMILES is CCCNC ©CC .


Physical And Chemical Properties Analysis

The molecular weight of N-sec-Butyl-n-propylamine is 115.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 4 . The Exact Mass is 115.136099547 g/mol . The Topological Polar Surface Area is 12 Ų .

Scientific Research Applications

Application Summary

“N-sec-Butyl-n-propylamine” (NPA) has been used in the study of laminar premixed flames . This research is important for understanding the combustion characteristics of amines, which are relevant to various applications, including energy production and propulsion systems.

Methods of Application

In the study, a laminar premixed NPA flame with an equivalence ratio of 1.70 was investigated at 4666.28 Pa . The researchers used tunable synchrotron photoionization and molecular-beam mass spectrometry techniques to analyze the flame .

Results and Outcomes

The researchers determined the chemical structures and mole fractions of 40 species within the flame . They identified several new species in the amine flames, including ethenol, allylamine, butadiyne, vinylacetylene, 1,3-butadiene, 1-butene, 2-butene, n-butyl radical, 1,3-cyclopentadiene, cyclopentene, 2-pentene, benzene, toluene, ethylbenzene, 2-propen-1-imine, cyclopropanimine, pyrrole, 2-butenenitrile, and n-butylamine . The primary N-containing products in the NPA flame were HCN and N2 .

Energy Storage

Application Summary

“N-sec-Butyl-n-propylamine” has been used in the research of dual-ion polymer batteries . This research is crucial for the development of new generation batteries with excellent long-term cycling performance and minimal self-discharge effect .

Methods of Application

In this study, a metal-free poly (anthraquinonyl sulfide)-graphite battery was constructed based on a pure N-butyl-N-methylpiperidinium bis (trifluoromethylsulfonyl)imide ionic liquid electrolyte . The cell had a discharge capacity of 70.5 mAh g −1 (0.1 C) and a capacity retention rate of 98.6% after 100 cycles, with a coulombic efficiency of 98.3% (1 C) .

Results and Outcomes

The study revealed that the self-discharge effect of poly (anthraquinonyl sulfide)-graphite batteries is weaker than that of some dual-graphite batteries . Cyclic voltammetry experiments revealed that the redox reaction was highly reversible . Most significantly, this type of poly (anthraquinonyl sulfide)-graphite batteries provides a new way for the design of metal-free dual-ion batteries .

properties

IUPAC Name

N-propylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-6-8-7(3)5-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNZYUUXSVZDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875706
Record name PROPYL SEC-BUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-sec-Butyl-n-propylamine

CAS RN

39190-67-5
Record name N-Propyl-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39190-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl-s-butyl amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYL SEC-BUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-sec-Butylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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